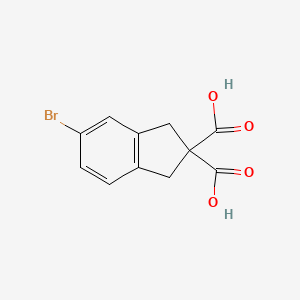

5-Bromo-1,3-dihydroindene-2,2-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1,3-dihydroindene-2,2-dicarboxylic acid is a chemical compound with the molecular formula C11H9BrO4 . It has a molecular weight of 285.093 . This product is intended for research use only.

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16) . The Canonical Smiles representation is C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br .

科学的研究の応用

Synthesis and Polymer Applications

Synthesis and Characterization of New Diacid Monomers and Poly (Ester-Imide)s : Researchers have synthesized two dicarboxylic acids through the reaction of pyromellitic anhydride with diamine, leading to the development of new poly (ester-imide)s characterized by excellent solubility in polar aprotic solutions and superior thermal stability. These materials demonstrate potential for advanced polymer applications due to their flexible groups in the polymer backbone and high thermal resistance (Kamel, Mutar, & Khlewee, 2019).

Coordination Chemistry and Material Science

Enantioselective Approach Toward 3,4-Dihydroisocoumarin : An innovative method involving amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids has been developed. This process yields versatile building blocks for dihydroisocoumarin derivatives, highlighting the importance of bromo-substituted compounds in synthesizing biologically relevant molecules (Chen, Zhou, Tan, & Yeung, 2012).

Development of CdII Coordination Polymers : Utilizing bromo-substituted aromatic dicarboxylic acid and flexible N-donor bipyridyl ligands, two one-dimensional CdII coordination polymers have been synthesized. These polymers exhibit unique structural properties, highlighting the role of bromo-substituted carboxylic acids in constructing advanced coordination architectures with potential applications in material science (Zhang & Zhang, 2018).

Advanced Organic Synthesis and Material Applications

New Indole Trimers as Precursors for Molecular Electronic Materials : A facile one-pot trimerization process involving 5-carboxyindole and 6-bromoindole has been employed to create C3-symmetric, substituted-triazatruxene molecules. These molecules, characterized by easily-modified side groups, serve as promising building blocks for the synthesis of functional materials for electronic applications (Valentine, Whyte, Awaga, & Robertson, 2012).

特性

IUPAC Name |

5-bromo-1,3-dihydroindene-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKVOGCCCURKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)

![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)

![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)